molecular formula C9H10N2O3S B13944739 5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Cat. No.: B13944739
M. Wt: 226.25 g/mol
InChI Key: UNFJLRCZNPDZMZ-UHFFFAOYSA-N
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Description

5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is an organic compound belonging to the class of thiadiazolidines This compound is characterized by a thiadiazolidine ring with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the reaction of benzylamine with sulfur dioxide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the thiadiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine proteases, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is often irreversible, making the compound a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to its specific benzyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C9H10N2O3S/c12-9-7-11(15(13,14)10-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)

InChI Key

UNFJLRCZNPDZMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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